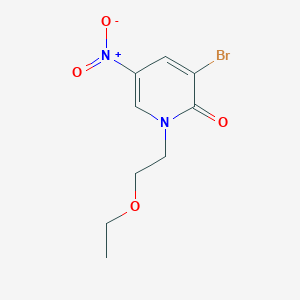![molecular formula C17H27N3OS B7627365 (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7627365.png)
(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone, also known as AET, is a chemical compound that has been studied for its potential use in scientific research. AET belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system.
Mécanisme D'action
The mechanism of action of (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and serotonin in the brain. This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects on the central nervous system, similar to other synthetic cathinones. This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to its stimulant effects. This compound has also been shown to increase heart rate and blood pressure, as well as cause hyperthermia and dehydration.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its ability to stimulate dopamine and serotonin release in the brain, its potential use as a treatment for depression and anxiety, and its structural similarity to other synthetic cathinones. However, this compound also has several limitations, including its potential for abuse and addiction, its potential for adverse side effects, and the lack of long-term studies on its safety and efficacy.
Orientations Futures
There are several future directions for research on (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone, including its potential use as a treatment for depression and anxiety, its effects on dopamine and serotonin release in the brain, and its potential for abuse and addiction. Other future directions for research include investigating the long-term safety and efficacy of this compound, as well as its potential use in combination with other drugs for the treatment of various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its potential for adverse side effects.
Méthodes De Synthèse
The synthesis of (1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone involves a multi-step process that begins with the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime. The oxime is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 4-ethyl-2-thiocyanatobenzaldehyde to form the thioamide. The thioamide is then reacted with piperidine in the presence of acetic acid to form this compound.
Applications De Recherche Scientifique
(1-Aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have stimulant effects on the central nervous system, similar to other synthetic cathinones. This compound has been used in studies to investigate its effects on dopamine and serotonin release in the brain, as well as its potential use as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
(1-aminocyclohexyl)-[3-(4-ethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-2-14-12-22-15(19-14)13-7-6-10-20(11-13)16(21)17(18)8-4-3-5-9-17/h12-13H,2-11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGWXMITPWBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2CCCN(C2)C(=O)C3(CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B7627290.png)

![2,5-dichloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B7627306.png)
![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3,4-dihydronaphthalene-2-sulfonamide](/img/structure/B7627312.png)
![1-acetyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-2,3-dihydroindole-6-sulfonamide](/img/structure/B7627320.png)
![2-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B7627328.png)
![8-Azaspiro[4.5]decan-8-yl(pyridin-2-yl)methanone](/img/structure/B7627333.png)
![(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone](/img/structure/B7627353.png)
![(2-Amino-1,3-dihydroinden-2-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7627355.png)
![[4-(2-amino-1,3-dihydroindene-2-carbonyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B7627360.png)
![(3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7627373.png)
![[(3S)-3-aminopyrrolidin-1-yl]-[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B7627385.png)
![6,8-dioxo-N-(2-phenyl-1-thiophen-2-ylethyl)-5,7-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B7627389.png)
![3-[2-(furan-2-yl)-2-hydroxyethyl]-N-[(1R)-1-phenylethyl]morpholine-4-carboxamide](/img/structure/B7627393.png)
